2-(2-Bromoethyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(2-Bromoethyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has explored the antitumor potential of compounds structurally related to "2-(2-Bromoethyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one". For instance, derivatives have shown significant antitumor activity against various murine tumors, including TLX5 lymphoma, L1210 and P388 leukemias, and others. These compounds have undergone pharmacokinetic evaluations to understand their absorption, distribution, and metabolic fate, highlighting their potential as alternatives to existing antitumor drugs (Stevens et al., 1987).
Antimicrobial Evaluation
Substituted derivatives have also been synthesized and evaluated for their antimicrobial properties. For example, novel 2-substituted-3-methylbenzofuran derivatives have been tested against a range of fungal and bacterial species, demonstrating significant antimicrobial activity. This research suggests the utility of these compounds in developing new antimicrobial agents (Abdel‐Aziz et al., 2009).
Anti-inflammatory Activities
Additionally, derivatives incorporating the benzofuran moiety have been studied for their anti-inflammatory properties. Synthesis of novel benzofuran-based heterocycles and their evaluation in various biological assays indicate promising anti-inflammatory and anticonvulsant activities, suggesting their potential application in treating inflammatory disorders and seizure conditions (Dawood et al., 2006).
Multienzymatic Synthesis
The use of multienzymatic cascades for the synthesis of biologically active precursors highlights an innovative approach to drug synthesis. For instance, the stereocontrolled production of enantiopure tetrahydrofuran precursors through a multienzymatic process showcases the potential for environmentally friendly and efficient drug synthesis methods (Brenna et al., 2017).
Properties
IUPAC Name |
2-(2-bromoethyl)-6-(5-methylfuran-2-yl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-8-2-4-10(16-8)9-3-5-11(15)14(13-9)7-6-12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWXLIKGCLTYAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C(=O)C=C2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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